molecular formula C20H23ClN4O3S B297777 4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

Cat. No. B297777
M. Wt: 434.9 g/mol
InChI Key: HUXHPLZEBAKTPJ-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CCPES" and is synthesized through a specific method that involves several chemical reactions. CCPES has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of CCPES is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CCPES has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, CCPES has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
CCPES has been shown to have several biochemical and physiological effects. In cancer cells, CCPES has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, CCPES has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in tumor acidosis. In biochemistry, CCPES has been studied for its potential as a fluorescent probe for protein labeling.

Advantages and Limitations for Lab Experiments

CCPES has several advantages and limitations for laboratory experiments. One of the advantages is its potential as a fluorescent probe for protein labeling. Additionally, CCPES has been shown to have anticancer activity and can be used in studies investigating cancer cell growth and metastasis. However, CCPES is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, CCPES has not been extensively studied in vivo, and its potential side effects are not fully understood.

Future Directions

There are several future directions for research on CCPES. One potential direction is to investigate its potential as an anticancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of CCPES and its potential side effects. Another potential direction is to investigate the use of CCPES as a drug delivery agent for targeted drug delivery. Finally, further studies are needed to fully understand the potential of CCPES as a fluorescent probe for protein labeling.
Conclusion:
In conclusion, CCPES is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CCPES involves several chemical reactions, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of CCPES in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Synthesis Methods

The synthesis of CCPES involves several chemical reactions, including the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminocyclohexanone, followed by the reaction of the resulting product with pyridine-4-carboxaldehyde hydrazone. This is then treated with acetic anhydride and sodium acetate to form the final product, CCPES. The synthesis of CCPES is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CCPES has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CCPES has been investigated for its potential as an anticancer agent. Several studies have shown that CCPES can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, CCPES has been studied for its potential as a fluorescent probe for protein labeling. In pharmacology, CCPES has been investigated for its potential as a drug delivery agent.

properties

Product Name

4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

Molecular Formula

C20H23ClN4O3S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O3S/c21-17-6-8-19(9-7-17)29(27,28)25(18-4-2-1-3-5-18)15-20(26)24-23-14-16-10-12-22-13-11-16/h6-14,18H,1-5,15H2,(H,24,26)/b23-14-

InChI Key

HUXHPLZEBAKTPJ-UCQKPKSFSA-N

Isomeric SMILES

C1CCC(CC1)N(CC(=O)N/N=C\C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

C1CCC(CC1)N(CC(=O)NN=CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)N(CC(=O)NN=CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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